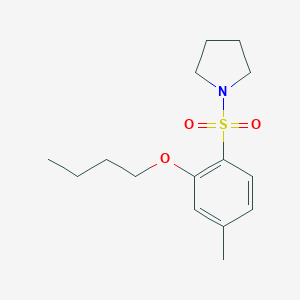
4-bromo-3-(pentyloxy)-N-(3-pyridinylmethyl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-bromo-3-(pentyloxy)-N-(3-pyridinylmethyl)benzenesulfonamide, also known as BPPB, is a chemical compound that has been widely studied for its potential applications in scientific research. BPPB belongs to the class of sulfonamide compounds, which are known to have a wide range of biological activities.
Applications De Recherche Scientifique
4-bromo-3-(pentyloxy)-N-(3-pyridinylmethyl)benzenesulfonamide has been studied for its potential applications in several areas of scientific research, including neuroscience, cancer biology, and drug discovery. In neuroscience, 4-bromo-3-(pentyloxy)-N-(3-pyridinylmethyl)benzenesulfonamide has been shown to inhibit the activity of the enzyme carbonic anhydrase, which is involved in the regulation of pH in the brain. This inhibition has been shown to have potential therapeutic effects in the treatment of epilepsy, migraine, and other neurological disorders.
In cancer biology, 4-bromo-3-(pentyloxy)-N-(3-pyridinylmethyl)benzenesulfonamide has been shown to inhibit the growth and proliferation of several cancer cell lines, including breast cancer, lung cancer, and leukemia. This inhibition is thought to be due to the ability of 4-bromo-3-(pentyloxy)-N-(3-pyridinylmethyl)benzenesulfonamide to interfere with the function of the enzyme carbonic anhydrase, which is involved in the regulation of pH in cancer cells.
Mécanisme D'action
The mechanism of action of 4-bromo-3-(pentyloxy)-N-(3-pyridinylmethyl)benzenesulfonamide is thought to be related to its ability to inhibit the activity of the enzyme carbonic anhydrase. This enzyme is involved in the regulation of pH in cells, and its inhibition can lead to changes in pH that can affect cellular processes such as proliferation, apoptosis, and migration. 4-bromo-3-(pentyloxy)-N-(3-pyridinylmethyl)benzenesulfonamide has been shown to be a potent inhibitor of carbonic anhydrase, and its inhibition of this enzyme is thought to underlie many of its biological effects.
Biochemical and Physiological Effects
4-bromo-3-(pentyloxy)-N-(3-pyridinylmethyl)benzenesulfonamide has been shown to have several biochemical and physiological effects, including inhibition of carbonic anhydrase activity, changes in pH, and inhibition of cancer cell proliferation. In addition, 4-bromo-3-(pentyloxy)-N-(3-pyridinylmethyl)benzenesulfonamide has been shown to have potential therapeutic effects in the treatment of neurological disorders such as epilepsy and migraine.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 4-bromo-3-(pentyloxy)-N-(3-pyridinylmethyl)benzenesulfonamide is its potent inhibition of carbonic anhydrase activity, which makes it a useful tool for studying the role of this enzyme in various cellular processes. In addition, the synthesis of 4-bromo-3-(pentyloxy)-N-(3-pyridinylmethyl)benzenesulfonamide is relatively straightforward, and the compound can be obtained in high yields and purity.
One limitation of 4-bromo-3-(pentyloxy)-N-(3-pyridinylmethyl)benzenesulfonamide is its potential toxicity, which may limit its use in certain experiments. In addition, the mechanism of action of 4-bromo-3-(pentyloxy)-N-(3-pyridinylmethyl)benzenesulfonamide is not fully understood, which may limit its use in some areas of research.
Orientations Futures
There are several future directions for research on 4-bromo-3-(pentyloxy)-N-(3-pyridinylmethyl)benzenesulfonamide, including further studies of its mechanism of action, its potential therapeutic effects in neurological disorders and cancer, and its use as a tool for studying carbonic anhydrase activity. In addition, the development of new analogs of 4-bromo-3-(pentyloxy)-N-(3-pyridinylmethyl)benzenesulfonamide may lead to the discovery of compounds with even greater potency and selectivity for carbonic anhydrase inhibition.
Méthodes De Synthèse
The synthesis of 4-bromo-3-(pentyloxy)-N-(3-pyridinylmethyl)benzenesulfonamide involves several steps, including the reaction of 4-bromo-3-nitrobenzenesulfonyl chloride with pentyloxyamine, followed by reduction of the resulting nitro compound to the corresponding amine. The amine is then reacted with 3-pyridinecarboxaldehyde to yield 4-bromo-3-(pentyloxy)-N-(3-pyridinylmethyl)benzenesulfonamide. The synthesis of 4-bromo-3-(pentyloxy)-N-(3-pyridinylmethyl)benzenesulfonamide has been described in detail in several research articles, and the compound can be obtained in high yields and purity.
Propriétés
Nom du produit |
4-bromo-3-(pentyloxy)-N-(3-pyridinylmethyl)benzenesulfonamide |
|---|---|
Formule moléculaire |
C17H21BrN2O3S |
Poids moléculaire |
413.3 g/mol |
Nom IUPAC |
4-bromo-3-pentoxy-N-(pyridin-3-ylmethyl)benzenesulfonamide |
InChI |
InChI=1S/C17H21BrN2O3S/c1-2-3-4-10-23-17-11-15(7-8-16(17)18)24(21,22)20-13-14-6-5-9-19-12-14/h5-9,11-12,20H,2-4,10,13H2,1H3 |
Clé InChI |
DLMOHHKUZYFJCV-UHFFFAOYSA-N |
SMILES |
CCCCCOC1=C(C=CC(=C1)S(=O)(=O)NCC2=CN=CC=C2)Br |
SMILES canonique |
CCCCCOC1=C(C=CC(=C1)S(=O)(=O)NCC2=CN=CC=C2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













![Butyl 5-methyl-2-[(4-phenyl-1-piperazinyl)sulfonyl]phenyl ether](/img/structure/B272397.png)


